Morpholine-4-carboxylic Acid

CAS No.: 50881-96-4

Cat. No.: VC2221751

Molecular Formula: C5H9NO3

Molecular Weight: 131.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50881-96-4 |

|---|---|

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| IUPAC Name | morpholine-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) |

| Standard InChI Key | STUHQDIOZQUPGP-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)O |

| Canonical SMILES | C1COCCN1C(=O)O |

Introduction

Chemical Structure and Properties

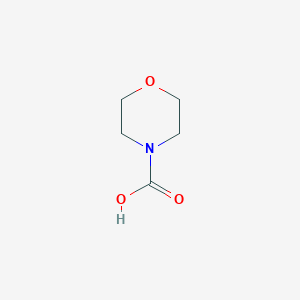

Morpholine-4-carboxylic acid consists of a morpholine ring with a carboxylic acid group attached to the nitrogen atom. The morpholine ring is a six-membered heterocyclic structure containing both nitrogen and oxygen atoms in a 1,4-position arrangement, which contributes to the compound's distinctive chemical behavior and reactivity profile.

Physical and Chemical Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | Morpholine-4-carboxylic acid |

| Molecular Formula | C5H9NO3 |

| Molecular Weight | 131.13 g/mol |

| CAS Number | 50881-96-4 |

| InChI | InChI=1S/C5H9NO3/c7-5(8)6-1-3-9-4-2-6/h1-4H2,(H,7,8) |

| InChI Key | STUHQDIOZQUPGP-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C(=O)O |

The presence of both the basic nitrogen atom in the morpholine ring and the acidic carboxylic group creates an interesting amphoteric character that influences its solubility in various solvents and its ability to participate in acid-base reactions. The oxygen atom in the morpholine ring contributes to the compound's ability to form hydrogen bonds, affecting its physical properties and interaction with biological systems.

Synthesis Methods

The synthesis of morpholine-4-carboxylic acid can be accomplished through various synthetic routes, each with specific advantages depending on the required scale, purity, and available starting materials.

Laboratory Scale Synthesis

One common approach for synthesizing morpholine-4-carboxylic acid involves the reaction of morpholine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

-

Morpholine is combined with chloroacetic acid in the presence of a base such as sodium hydroxide

-

The reaction mixture is heated under controlled conditions to promote nucleophilic substitution

-

The carboxylate salt formed is acidified to yield the free carboxylic acid

-

Purification is accomplished through recrystallization or other appropriate techniques

This synthetic route is relatively straightforward and can be performed with commonly available reagents, making it suitable for laboratory-scale preparations.

Alternative Synthetic Approaches

While the direct reaction of morpholine with chloroacetic acid represents a common synthetic pathway, alternative approaches have been developed to improve yields or address specific challenges. These methods may involve different reagents or reaction conditions to facilitate the formation of the carbamate functionality.

Chemical Reactivity

Morpholine-4-carboxylic acid exhibits diverse chemical reactivity owing to its functional groups and heterocyclic structure.

Carboxylic Acid Reactivity

As a carboxylic acid, this compound can undergo typical reactions associated with this functional group:

-

Esterification with alcohols to form corresponding esters

-

Amidation with amines to form amide derivatives

-

Reduction to form alcohols or aldehydes with appropriate reducing agents

-

Decarboxylation under specific conditions

The carboxylic acid group serves as an important handle for further functionalization, allowing for the preparation of various derivatives with modified properties.

Morpholine Ring Reactivity

The morpholine ring contributes to the compound's reactivity through:

-

Nucleophilic character of the nitrogen atom

-

Potential for oxidation at various positions

-

Ring-opening reactions under harsh conditions

-

Coordination with metals through the nitrogen and oxygen atoms

These reactions provide pathways for modifying the core structure to develop compounds with targeted properties for specific applications.

Biological Activities

Research has revealed that morpholine-4-carboxylic acid and its derivatives exhibit various biological activities that make them valuable in pharmaceutical research and development.

Antimicrobial Properties

Derivatives of morpholine-4-carboxylic acid have demonstrated antimicrobial activity against various bacterial strains. Studies have shown that structural modifications can enhance their effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| Compound 5a | S. aureus | 64 | Good |

| Compound 5a | E. coli | 128 | Moderate |

| Compound 5b | MRSA | >256 | Weak |

| Compound 5a | Bacillus subtilis | >256 | Weak |

These findings indicate that while some derivatives show promising activity, particularly against S. aureus, further structural modifications might be necessary to improve potency against resistant strains like MRSA.

Enzyme Inhibition Activity

Certain derivatives of morpholine-4-carboxylic acid have shown the ability to inhibit specific enzymes involved in various biological processes. For example, some derivatives have been found to inhibit cathepsin S, an enzyme implicated in inflammatory and autoimmune disorders. This enzyme inhibition property opens avenues for developing therapeutic agents targeting specific pathological conditions.

Applications in Scientific Research

Morpholine-4-carboxylic acid serves as an important tool in various scientific disciplines due to its unique structural features and reactivity.

Pharmaceutical Development

In pharmaceutical research, morpholine-4-carboxylic acid functions as:

-

A building block for the synthesis of more complex drug candidates

-

A structural component that can enhance drug solubility and stability

-

A scaffold for developing compounds with specific biological activities

-

An intermediate in the synthesis of enzyme inhibitors and other bioactive molecules

The incorporation of the morpholine ring often improves pharmacokinetic properties of drug candidates, including solubility and metabolic stability.

Polymer Chemistry Applications

This compound is incorporated into polymer formulations to enhance properties such as:

-

Solubility in various media

-

Thermal stability under processing conditions

-

Chemical resistance to degradation

-

Controlled release capabilities in specialized applications

These enhancements are crucial for creating advanced materials with tailored properties for specific applications in various industries.

Derivatives and Related Compounds

Several derivatives of morpholine-4-carboxylic acid have been synthesized to enhance specific properties or activities.

3-Aminomethyl-morpholine-4-carboxylic acid tert-butyl ester

This derivative serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs targeting neurological disorders. It is also used in studies related to enzyme inhibition and receptor binding, helping researchers understand biological processes and develop new therapeutic agents .

3-(2-Carboxy-ethyl)-morpholine-4-carboxylic acid tert-butyl ester

This compound can be synthesized from 3-formyl-morpholine-4-carboxylic acid through reaction with formic acid and triethylamine. The synthesis involves heating the reaction mixture at 100°C for 5 hours, followed by appropriate workup procedures to isolate the product .

Comparison with Structurally Related Compounds

When compared to similar heterocyclic carboxylic acids, morpholine-4-carboxylic acid exhibits distinct properties due to its unique structural features:

-

Unlike pyrrolidine-based carboxylic acids, it contains an oxygen atom in the ring, affecting its electronic properties and hydrogen-bonding capabilities

-

Compared to piperidine carboxylic acids, the presence of the oxygen atom reduces lipophilicity and alters the conformational preferences of the ring

-

The six-membered morpholine ring provides different spatial arrangements of functional groups compared to five-membered heterocycles like oxazolidine derivatives

These structural differences translate into unique chemical reactivity patterns and biological interaction profiles that can be exploited in various applications.

Research Methodologies

The investigation of morpholine-4-carboxylic acid and its derivatives employs various research techniques to evaluate their properties and potential applications.

Synthesis and Characterization

Researchers typically use standard organic synthesis procedures followed by comprehensive characterization using:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass spectrometry for molecular weight and fragmentation pattern analysis

-

Infrared spectroscopy to identify functional groups

-

X-ray crystallography for definitive structural determination when applicable

These techniques ensure the identity and purity of the synthesized compounds before further biological or application-oriented studies.

Biological Evaluation Methods

The biological activities of morpholine-4-carboxylic acid derivatives are evaluated using:

-

In vitro antimicrobial assays against various bacterial strains

-

Enzyme inhibition assays to assess interactions with target proteins

-

Cytotoxicity studies to determine safety profiles

-

Structure-activity relationship (SAR) analyses to guide further structural optimization

These methodologies provide valuable insights into the potential therapeutic applications of these compounds and guide the development of more effective derivatives.

Future Research Directions

Based on current findings, several promising research directions for morpholine-4-carboxylic acid and its derivatives include:

-

Development of more potent antimicrobial derivatives through systematic structural modifications

-

Exploration of potential applications in treating neurological disorders

-

Investigation of novel polymer formulations incorporating these compounds for enhanced material properties

-

Design of targeted enzyme inhibitors for specific therapeutic applications

The versatility of the morpholine scaffold and the carboxylic acid functionality provides a rich chemical space for further exploration and development of compounds with improved properties and activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume